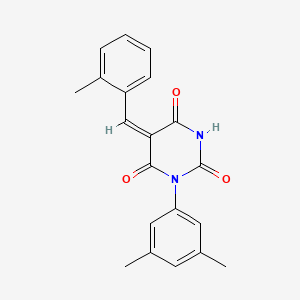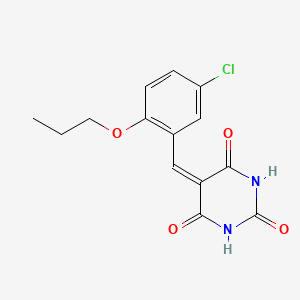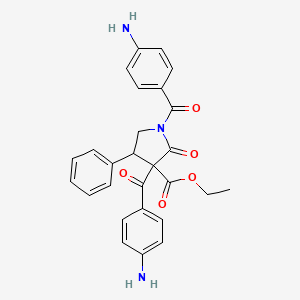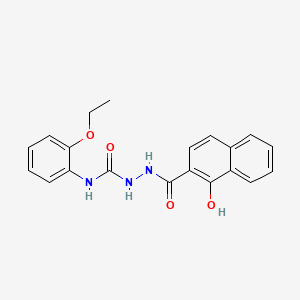![molecular formula C18H21NO6 B5168886 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene, also known as DNOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of phenethylamines, which are known to have a wide range of biological and physiological effects. In
作用机制
The exact mechanism of action of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. The compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling and cellular stress response. 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene may also affect the activity of other receptors and signaling pathways, which may contribute to its biological and physiological effects.
Biochemical and Physiological Effects:
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in cellular signaling pathways, and modulation of gene expression. The compound has been shown to induce changes in behavior and cognition in animal models, and may have potential applications in the treatment of psychiatric and neurological disorders. 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, its well-characterized pharmacology, and its potential applications in a wide range of research areas. However, the compound also has several limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses. Researchers must carefully consider these factors when designing experiments using 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene.
未来方向
There are several future directions for research on 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene and other phenethylamines. These include further studies on the structure-activity relationships of these compounds, investigations into their potential therapeutic applications, and the development of new synthetic methods for these compounds. Other areas of research could include the use of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene as a tool for studying the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and the development of new imaging techniques using fluorescent probes such as 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene.
Conclusion:
In conclusion, 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has several advantages for use in lab experiments, including its well-characterized pharmacology and potential applications in a wide range of research areas. However, researchers must carefully consider the limitations of the compound when designing experiments. Future research on 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene and other phenethylamines could have important implications for our understanding of the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and for the development of new therapies for these conditions.
合成方法
The synthesis of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene involves several steps, including the preparation of the intermediate 4-methyl-2-nitrophenol, followed by the reaction with 3-bromopropyl-1,2-dimethoxybenzene. The final product is obtained by reducing the nitro group to an amine using a reducing agent such as sodium borohydride. The synthesis of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the structure-activity relationships of phenethylamines, as a ligand for receptor binding studies, and as a fluorescent probe for imaging studies. 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been shown to bind to several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. The compound has also been used to study the effects of phenethylamines on cellular signaling pathways and to investigate the potential therapeutic applications of these compounds.
属性
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13-8-9-15(14(12-13)19(20)21)24-10-5-11-25-18-16(22-2)6-4-7-17(18)23-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZLQGAOTLEZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)


![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)
![ethyl 2-cyclohexyl-3-[(3-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5168878.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)
